Cas no 96314-29-3 ((2S,4S)-1-tert-butoxycarbonyl-4-phenyl-pyrrolidine-2-carboxylic acid)

(2S,4S)-1-tert-Butoxycarbonyl-4-phenyl-pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative widely used as a key intermediate in organic synthesis and pharmaceutical research. Its stereospecific (2S,4S) configuration ensures high enantiopurity, making it valuable for asymmetric synthesis and peptidomimetic applications. The tert-butoxycarbonyl (Boc) protecting group enhances stability during synthetic transformations while allowing selective deprotection under mild acidic conditions. The phenyl substituent at the 4-position contributes to structural diversity, enabling modifications for bioactive molecule development. This compound is particularly useful in medicinal chemistry for designing protease inhibitors and other pharmacologically active agents. Its well-defined stereochemistry and functional group compatibility make it a versatile building block for complex molecular architectures.
(2S,4S)-1-tert-butoxycarbonyl-4-phenyl-pyrrolidine-2-carboxylic acid structure
96314-29-3 structure
Product Name:(2S,4S)-1-tert-butoxycarbonyl-4-phenyl-pyrrolidine-2-carboxylic acid
CAS No:96314-29-3
MF:C16H21NO4
MW:291.34224486351
MDL:MFCD01321010
CID:803444
PubChem ID:2755978
Update Time:2025-10-19

(2S,4S)-1-tert-butoxycarbonyl-4-phenyl-pyrrolidine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • (2S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid
    • (2S,4S)-Boc-4-phenyl-pyrrolidine-2-carboxylic acid
    • 1,2-Pyrrolidinedicarboxylicacid, 4-phenyl-, 1-(1,1-dimethylethyl) ester, (2S,4S)-
    • Boc-(2S,4S)-4-phenyl-pyrrolidine-2-carboxylic acid
    • Boc-(2S,4S)-4-phenylpyrrolidine-2-carboxylic acid
    • (2S,4R)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid
    • (2S,4S)-1-(tert-butoxycarbonyl)-4-phenyl-2-pyrrolidinecarboxylic acid
    • (2S,4S)-4-phenyl-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester
    • (2S,4S)-Boc-4-phenylpyrrolidine-2-carboxylic acid
    • (2S,4S)-N-tert-butoxycarbonyl-4-phenyl-pyrrolidine-2-carboxylic acid
    • (2S,4S)-4-Phenyl-1,2-pyrrolidinedicarboxylic acid 1-tert-butyl ester
    • 1,2-Pyrrolidinedicarboxylic acid, 4-phenyl-, 1-(1,1-dimethylethyl) ester, (2S-trans)- (ZCI)
    • 1-(1,1-Dimethylethyl) (2S,4S)-4-phenyl-1,2-pyrrolidinedicarboxylate (ACI)
    • (2S,4S)-1-tert-butoxycarbonyl-4-phenyl-pyrrolidine-2-carboxylic acid
    • JDAQDIQHICLYKH-OLZOCXBDSA-N
    • (2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpyrrolidine-2-carboxylic acid
    • 1,2-Pyrrolidinedicarboxylicacid,4-phenyl-,1-(1,1-dimethylethyl)ester,(2S,4S)-
    • AKOS015893123
    • CS-0060902
    • 96314-29-3
    • DTXSID30373173
    • EN300-7383729
    • W17672
    • (2S,4S)-1-(Boc)-4-Phenylpyrrolidine-2-carboxylic acid
    • AKOS015836490
    • (2S,4S)-1-[(tert-butoxy)carbonyl]-4-phenylpyrrolidine-2-carboxylic acid
    • MFCD01321010
    • (2S,4S)-1-BOC-4-phenylpyrrolidine-2-carboxylic acid
    • (4S)-1-(tert-Butoxycarbonyl)-4-phenyl-L-proline
    • (2S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylicacid
    • DS-4081
    • SCHEMBL2239296
    • MDL: MFCD01321010
    • Inchi: 1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-12(9-13(17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13+/m1/s1
    • InChI Key: JDAQDIQHICLYKH-OLZOCXBDSA-N
    • SMILES: C(N1[C@H](C(=O)O)C[C@@H](C2C=CC=CC=2)C1)(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 291.14700
  • Monoisotopic Mass: 291.14705815g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 396
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 66.8Ų

Experimental Properties

  • Density: 1.196
  • Boiling Point: 441.5°C at 760 mmHg
  • Flash Point: 220.8°C
  • Refractive Index: 1.548
  • PSA: 66.84000
  • LogP: 2.80210

(2S,4S)-1-tert-butoxycarbonyl-4-phenyl-pyrrolidine-2-carboxylic acid Security Information

  • HazardClass:IRRITANT
  • Storage Condition:Store at -15 ° C

(2S,4S)-1-tert-butoxycarbonyl-4-phenyl-pyrrolidine-2-carboxylic acid Pricemore >>

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(2S,4S)-1-tert-butoxycarbonyl-4-phenyl-pyrrolidine-2-carboxylic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium periodate Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  20 min, rt
1.2 Catalysts: Ruthenium trichloride ;  4 h, rt
Reference
Pharmaceutical compounds for the treatment of complement-, including complement C1-mediated disorders and their preparation
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
Reference
Pharmaceutical compounds for the treatment of complement mediated disorders
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
Reference
Substituted prolines
, United States, , ,

Production Method 4

Reaction Conditions
1.1 Solvents: Diethyl ether ,  Tetrahydrofuran
Reference
Lithium diphenylcuprate reactions with 4-tosyloxy-L-prolines; an interesting stereochemical outcome. A synthesis of trans-4-phenyl-L-proline
Thottathil, John K.; Moniot, Jerome L., Tetrahedron Letters, 1986, 27(2), 151-4

(2S,4S)-1-tert-butoxycarbonyl-4-phenyl-pyrrolidine-2-carboxylic acid Raw materials

(2S,4S)-1-tert-butoxycarbonyl-4-phenyl-pyrrolidine-2-carboxylic acid Preparation Products

(2S,4S)-1-tert-butoxycarbonyl-4-phenyl-pyrrolidine-2-carboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:96314-29-3)(2S,4S)-1-tert-butoxycarbonyl-4-phenyl-pyrrolidine-2-carboxylic acid
Order Number:A26658
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:21
Price ($):494.0
Email:sales@amadischem.com

Additional information on (2S,4S)-1-tert-butoxycarbonyl-4-phenyl-pyrrolidine-2-carboxylic acid

Comprehensive Overview of (2S,4S)-1-tert-butoxycarbonyl-4-phenyl-pyrrolidine-2-carboxylic acid (CAS No. 96314-29-3)

(2S,4S)-1-tert-butoxycarbonyl-4-phenyl-pyrrolidine-2-carboxylic acid (CAS No. 96314-29-3) is a chiral pyrrolidine derivative widely used in pharmaceutical synthesis and organic chemistry. This compound, often abbreviated as Boc-protected phenylpyrrolidine carboxylic acid, is a key intermediate in the preparation of bioactive molecules, including peptidomimetics and enzyme inhibitors. Its stereochemistry (2S,4S) and functional groups make it a versatile building block for drug discovery and asymmetric synthesis.

The growing demand for chiral auxiliaries and pharmaceutical intermediates has placed compounds like (2S,4S)-1-tert-butoxycarbonyl-4-phenyl-pyrrolidine-2-carboxylic acid at the forefront of research. Recent trends in green chemistry and sustainable synthesis have also highlighted its role in minimizing waste and improving reaction efficiency. Researchers frequently search for "Boc-protected amino acid derivatives" or "pyrrolidine-based chiral compounds," reflecting its relevance in modern synthetic strategies.

One of the critical applications of this compound lies in the synthesis of protease inhibitors and GPCR-targeted drugs. Its tert-butoxycarbonyl (Boc) group provides excellent protection for the amine functionality during multi-step reactions, while the carboxylic acid moiety allows for further derivatization. The phenyl group at the 4-position enhances lipophilicity, making it valuable for optimizing drug-like properties.

In the context of AI-driven drug design, (2S,4S)-1-tert-butoxycarbonyl-4-phenyl-pyrrolidine-2-carboxylic acid is often explored as a scaffold for virtual screening and molecular docking studies. Computational chemists frequently inquire about "3D conformations of Boc-protected pyrrolidines" or "SAR studies of phenylpyrrolidine derivatives," underscoring its importance in rational drug development.

The compound's stability under mild conditions and compatibility with solid-phase peptide synthesis (SPPS) further broaden its utility. Recent publications have emphasized its use in macrocyclization and peptide stapling, techniques gaining traction in oncology and infectious disease research. Its CAS No. 96314-29-3 is a vital identifier for procurement and regulatory documentation.

From a commercial perspective, suppliers often highlight "high-purity (2S,4S)-Boc-phenylpyrrolidine carboxylic acid" to meet the stringent requirements of GMP manufacturing. Analytical methods such as HPLC and chiral chromatography are critical for quality control, ensuring enantiomeric excess (>99%) for sensitive applications. The compound's spectral data (NMR, IR, and MS) are well-documented, facilitating its characterization in research settings.

Emerging topics like biocatalysis and flow chemistry have also incorporated this compound to streamline synthetic routes. For instance, enzymatic resolution of racemic mixtures or continuous-flow Boc deprotection protocols often reference CAS No. 96314-29-3 as a model substrate. Such innovations align with the pharmaceutical industry's push toward cost-effective and scalable processes.

In summary, (2S,4S)-1-tert-butoxycarbonyl-4-phenyl-pyrrolidine-2-carboxylic acid exemplifies the intersection of chiral synthesis, medicinal chemistry, and process optimization. Its structural features and broad applicability continue to inspire advancements in both academic and industrial laboratories worldwide.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:96314-29-3)(2S,4S)-1-tert-butoxycarbonyl-4-phenyl-pyrrolidine-2-carboxylic acid
A26658
Purity:99%
Quantity:5g
Price ($):494.0
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